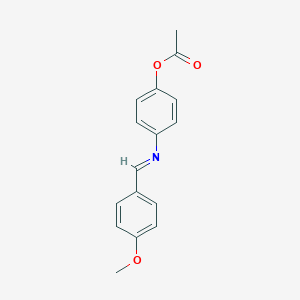

N-(4-メトキシベンジリデン)-4-アセトキシアニリン

説明

Synthesis Analysis

The synthesis of N-(4-Methoxybenzylidene)-4-acetoxyaniline derivatives involves the condensation reaction process. For instance, compounds similar to N-(4-Methoxybenzylidene)-4-acetoxyaniline, such as N-(4-bromobenzylidene)-4-methoxyaniline, are synthesized through this method and crystallized using the slow evaporation solution growth technique at room temperature, highlighting the general approach for synthesizing this class of compounds (Subashini et al., 2021).

Molecular Structure Analysis

The molecular and crystal structure of benzylideneaniline derivatives, including those similar to N-(4-Methoxybenzylidene)-4-acetoxyaniline, often crystallize in specific crystal systems such as orthorhombic or triclinic, with unique space groups. The placement of hydrogen atoms and the presence of functional groups are key structural features, confirmed through spectroscopic studies such as 1H NMR, FTIR, and Raman spectral analyses (Subashini et al., 2021).

Chemical Reactions and Properties

Compounds in this class participate in various chemical reactions, highlighting their reactivity. For example, N-(2,4-dinitrobenzylidene)-4-methoxyaniline undergoes specific reactions with cyanide, showcasing the compound's potential in developing chemosensors highly selective toward cyanide (Heying et al., 2015).

Physical Properties Analysis

The physical properties of benzylideneaniline derivatives, such as melting points and weight loss, are determined through thermogravimetric and differential thermal analyses. These compounds exhibit specific melting points and undergo single-stage weight loss, indicating their thermal stability (Subashini et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and interactions, can be elucidated through spectroscopic studies and chemical reactivity tests. For example, the reaction of benzylideneaniline derivatives with cyanide for chemosensor applications reflects their chemical behavior and potential applications in sensing technologies (Heying et al., 2015).

科学的研究の応用

液晶における相転移

N-(4-メトキシベンジリデン)-4-アセトキシアニリンは、液晶における相転移の研究に使用されてきました . この化合物は、1次元および3次元の細孔構造を持つ多孔質シリカ材料内に閉じ込められました。 閉じ込められた化合物の相転移温度は、バルクと比較して、細孔サイズの逆数に比例して直線的に減少しました .

ニッケル(II)錯体の生物活性

この化合物は、ニッケル(II)錯体の合成に使用されてきました . この錯体は、リガンド単独と比較して、特定の細菌および真菌に対してより高い生物活性を示しました . この錯体は、環境に優しいプロトコルを使用して合成され、その構造特性はさまざまな分光法を使用して評価されました .

非線形光学特性

N-(4-メトキシベンジリデン)-4-アセトキシアニリンとそのいくつかの誘導体は、電荷輸送および非線形光学(NLO)特性について研究されてきました . これらの特性は、オプトエレクトロニクスおよびフォトニクスにおける用途にとって重要です .

その他の化合物の合成

N-(4-メトキシベンジリデン)-4-アセトキシアニリンは、他の化合物の合成における前駆体として使用できます。 例えば、(Z)-4-(4-メトキシベンジリデン)-2-フェニルオキサゾール-5(4H)-オンの合成に使用されてきました.

作用機序

Target of Action

N-(4-Methoxybenzylidene)-4-acetoxyaniline, also known as 4’-Methoxybenzylidene-4-acetoxyaniline, is a nematic liquid crystal molecule . Its primary targets are the liquid crystal cells, where it is used as an anisotropic solvent .

Mode of Action

The compound interacts with its targets by inducing a phase transition from the nematic phase to the isotropic phase . This interaction is facilitated by the compound’s unique structure, which allows it to align in a specific orientation when subjected to an electric or magnetic field .

Biochemical Pathways

The compound affects the phase transition pathways in liquid crystal cells . The phase transition from the nematic phase to the isotropic phase is a key process in the operation of liquid crystal displays . The compound’s ability to induce this transition influences the optical properties of the liquid crystal cells, thereby affecting the display’s performance .

Result of Action

The molecular and cellular effects of N-(4-Methoxybenzylidene)-4-acetoxyaniline’s action are primarily observed in the changes it induces in the liquid crystal cells . By causing a phase transition, the compound alters the cells’ optical properties, which can be leveraged in the design of liquid crystal displays .

Action Environment

The action, efficacy, and stability of N-(4-Methoxybenzylidene)-4-acetoxyaniline can be influenced by various environmental factors. For instance, the compound’s phase transition temperature can be affected by the size of the pores in which it is confined . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of an electric or magnetic field .

Safety and Hazards

将来の方向性

特性

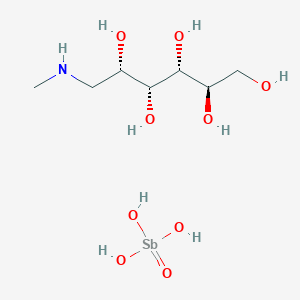

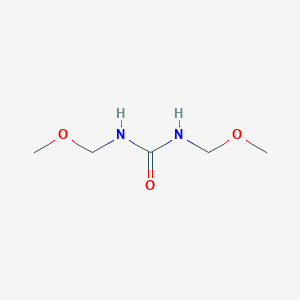

IUPAC Name |

[4-[(4-methoxyphenyl)methylideneamino]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-12(18)20-16-9-5-14(6-10-16)17-11-13-3-7-15(19-2)8-4-13/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYWVKUPOCFKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065090 | |

| Record name | Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10484-13-6 | |

| Record name | Phenol, 4-((E)-((4-methoxyphenyl)methylene)amino)-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010484136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APAPA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[(4-methoxyphenyl)methylene]amino]phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

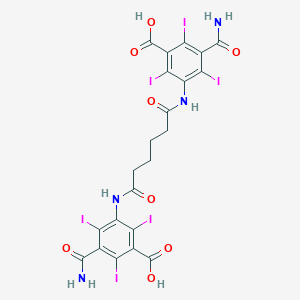

Q1: What structural information about 4'-Methoxybenzylidene-4-acetoxyaniline in its nematic phase was revealed using SC-2D NMR?

A1: The SC-2D NMR experiment successfully differentiated the local dipolar fields of individual protons within 4'-Methoxybenzylidene-4-acetoxyaniline in its nematic phase. The aromatic protons displayed a doublet pattern with a 9.7 kHz splitting, indicating an order parameter of 0.41 for the aromatic rings. Furthermore, the methyl protons of the methoxy group exhibited a triplet pattern with a 10.2 kHz splitting, contrasting with the unresolved singlet pattern observed for the acetoxy group's methyl protons. [] This data provides valuable insights into the molecule's orientation and interactions within the nematic phase.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-](/img/structure/B87148.png)